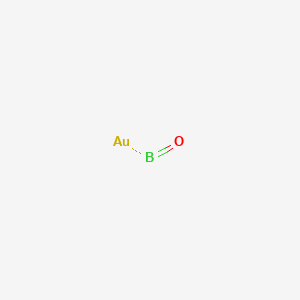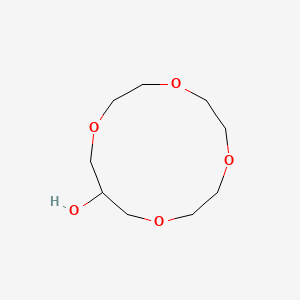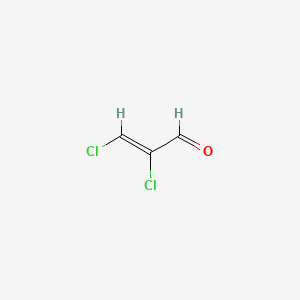
2-Propenal, 2,3-dichloro-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2,3-Dichloroacrolein is an organic compound with the molecular formula C3H2Cl2O It is a chlorinated derivative of acrolein, characterized by the presence of two chlorine atoms attached to the carbon-carbon double bond in the (Z)-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-Dichloroacrolein typically involves the chlorination of acrolein. One common method is the addition of chlorine gas to acrolein under controlled conditions. The reaction is carried out in an inert solvent, such as carbon tetrachloride, at low temperatures to ensure the selective formation of the (Z)-isomer. The reaction can be represented as follows:
CH2=CHCHO+Cl2→CHCl=CClCHO
Industrial Production Methods
Industrial production of (Z)-2,3-Dichloroacrolein may involve similar chlorination processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity (Z)-2,3-Dichloroacrolein suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,3-Dichloroacrolein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to less chlorinated or dechlorinated compounds.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can replace chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Less chlorinated acrolein derivatives.
Substitution: Compounds with new functional groups replacing chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2,3-Dichloroacrolein is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.
Biology and Medicine
Research in biology and medicine explores the potential of (Z)-2,3-Dichloroacrolein as a precursor for bioactive compounds. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest for drug development.
Industry
In the industrial sector, (Z)-2,3-Dichloroacrolein is used in the production of specialty chemicals, agrochemicals, and polymers. Its unique chemical properties enable the development of materials with specific characteristics.
Mechanism of Action
The mechanism of action of (Z)-2,3-Dichloroacrolein involves its interaction with various molecular targets. The presence of chlorine atoms and the carbon-carbon double bond contribute to its reactivity. It can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Acrolein: The parent compound without chlorine atoms.
2,3-Dichloropropanal: A similar compound with a different arrangement of chlorine atoms.
2,3-Dichloropropene: Another chlorinated derivative with a different double bond configuration.
Uniqueness
(Z)-2,3-Dichloroacrolein is unique due to its specific (Z)-configuration and the presence of two chlorine atoms. This configuration imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. Its ability to undergo selective reactions and form specific derivatives makes it valuable for targeted applications in various fields.
Properties
CAS No. |
6695-22-3 |
|---|---|
Molecular Formula |
C3H2Cl2O |
Molecular Weight |
124.95 g/mol |
IUPAC Name |
(Z)-2,3-dichloroprop-2-enal |
InChI |
InChI=1S/C3H2Cl2O/c4-1-3(5)2-6/h1-2H/b3-1- |
InChI Key |
GRJXQFMIWNSCPF-IWQZZHSRSA-N |
Isomeric SMILES |
C(=C(/C=O)\Cl)\Cl |
Canonical SMILES |
C(=C(C=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



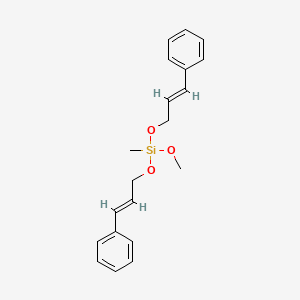
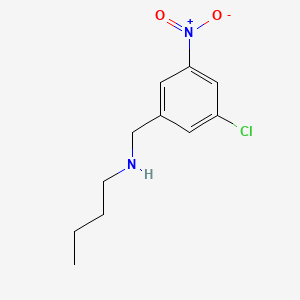

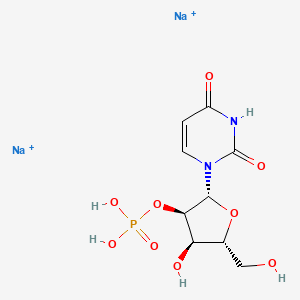

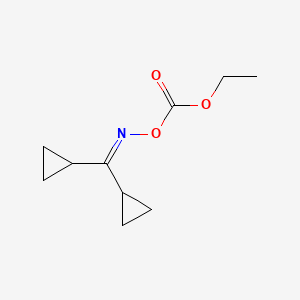
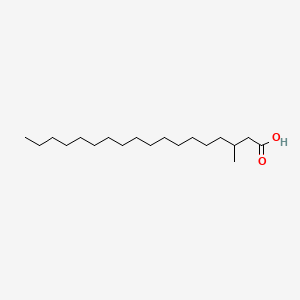

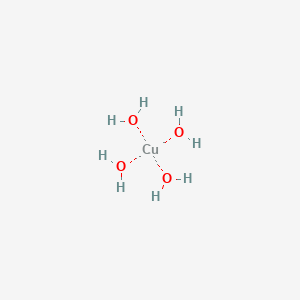
![1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea](/img/structure/B12658149.png)
